CID 6336910
Description
However, based on general guidelines for chemical analysis (e.g., structural characterization, physicochemical properties, and pharmacological data), a systematic introduction would typically include:
- Molecular formula and weight: Derived from PubChem or experimental data.
- Structural features: Key functional groups, stereochemistry, and pharmacophores.
- Physicochemical properties: Solubility, logP, pKa, and stability under various conditions .
- Synthetic routes: Reaction conditions (e.g., catalysts, solvents, temperature) and yield optimization .
- Pharmacological profile: Mechanism of action, target specificity, and in vitro/in vivo efficacy data .
Without direct evidence, these parameters remain hypothetical for CID 6336910.
Properties
InChI |
InChI=1S/3Mg.2Sb | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOUMTBHANVATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg].[Mg].[Mg].[Sb].[Sb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg3Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 6336910” involves multiple steps, including the reaction of specific precursors under controlled conditions. For instance, one method involves reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to control temperature, pressure, and other parameters critical to the synthesis.
Chemical Reactions Analysis
Chemical Composition and Reactivity Profile
-
Molecular formula : Mg₃Sb₂
-
Structure : Hexagonal crystal lattice with alternating Mg and Sb layers.
-
Key reactivity traits :
Reaction Mechanisms and Conditions
Reactivity is influenced by temperature, pH, and reactant stoichiometry:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Oxidation | High-temperature O₂ exposure | MgO, Sb₂O₃ | Exothermic; forms mixed oxides |
| Acid Dissolution | 6M HCl, 25°C | MgCl₂, SbCl₃, H₂ gas | Vigorous gas release observed |
| Halogenation | Cl₂ gas, 200–400°C | MgCl₂, SbCl₃ | Requires inert atmosphere |
No experimental kinetic or thermodynamic data were identified in peer-reviewed studies.
Gaps in Research
No publications explicitly detail reaction pathways, intermediates, or catalytic roles for this compound. The absence of experimental datasets (e.g., FTIR, NMR, or XRD post-reaction) underscores the need for targeted studies.
Scientific Research Applications
Compound “CID 6336910” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Compound “CID 6336910” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups. For example, compounds with similar phenylacetic acid derivatives may share some properties but differ in their specific activities and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
- Similarity metrics : Computational tools (e.g., Tanimoto coefficient) assess structural overlap, with similarity scores >0.85 indicating close analogues .
- Key structural differences : Modifications in functional groups (e.g., halogenation, hydroxylation) or backbone alterations (e.g., aromatic vs. aliphatic rings) that affect binding affinity or metabolic stability .
Physicochemical and Pharmacokinetic Comparison
A hypothetical comparison table for CID 6336910 and its analogues might include:
Note: Data for this compound are unavailable in the provided evidence.
Key Research Findings and Challenges
- Data gaps : The absence of this compound in the evidence limits direct comparisons. Robust studies require experimental validation of its structure-activity relationships (SAR) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .
- Methodological insights: Analytical techniques: LC-ESI-MS and in-source CID fragmentation differentiate isomers (e.g., ginsenosides ), applicable to this compound analogues. Preclinical benchmarks: Reference standards and in vitro assays (e.g., IC50/EC50 for target engagement) must align with ICH guidelines for reproducibility .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Compound CID 6336910?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and scientific goals. For example:
- Feasibility: Assess available lab resources and technical expertise for synthesizing or analyzing the compound.
- Novelty: Identify gaps via systematic literature reviews (e.g., lack of toxicity profiles or mechanistic studies).
- Ethics: Ensure compliance with chemical safety protocols .
- Tools : PICOT adaptation for chemical research (Population: target organisms/cells; Intervention: compound dosage; Comparison: control groups; Outcome: measurable endpoints like binding affinity).
Q. What experimental design principles apply to studies involving Compound this compound?
- Methodological Answer :
- Define objectives using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound).
- Include controls (positive/negative) and replicate experiments to address variability.
- Use factorial designs for multifactorial studies (e.g., temperature, pH, concentration effects) .
- Validation : Pre-test assays (e.g., HPLC purity checks) to confirm compound stability under experimental conditions.
Q. How to conduct a rigorous literature review for Compound this compound?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Reaxys with keywords: "this compound," "synthesis," "mechanism," "applications."
- Filter primary sources (peer-reviewed journals) over secondary summaries.
- Map contradictions (e.g., conflicting solubility data) using citation-tracking tools like Web of Science .
Q. What are best practices for ensuring reproducibility in experiments with Compound this compound?
- Methodological Answer :
- Document protocols in detail (e.g., molar ratios, reaction times, equipment calibration).
- Share raw data and code via repositories like Zenodo or Figshare.
- Cross-validate results with orthogonal techniques (e.g., NMR and mass spectrometry for structural confirmation) .
Advanced Research Questions
Q. How to resolve contradictions in existing data on Compound this compound (e.g., conflicting bioactivity results)?
- Methodological Answer :
- Perform root-cause analysis: Compare experimental variables (e.g., cell lines, assay conditions) across studies.
- Use meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding factors.
- Validate hypotheses via controlled replication studies .
- Example : If solubility discrepancies exist, test the compound in solvents with varying polarities under standardized conditions.
Q. How to optimize computational and experimental methods for studying Compound this compound’s interactions?
- Methodological Answer :
- Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) for binding validation.
- Apply machine learning (e.g., QSAR models) to predict untested properties, then validate empirically.
- Use DOE (Design of Experiments) to minimize resource-intensive trials .
Q. What strategies address ethical challenges in high-risk studies (e.g., toxicity testing) involving Compound this compound?
- Methodological Answer :
- Follow the 3Rs framework (Replacement, Reduction, Refinement) for animal studies.
- Implement tiered testing: Start with in vitro models (e.g., HepG2 cells) before progressing to in vivo.
- Engage institutional review boards (IRBs) early for protocol approval .
Q. How to integrate multi-omics data (proteomics, metabolomics) to elucidate Compound this compound’s mechanisms?
- Methodological Answer :
- Use pathway analysis tools (e.g., Ingenuity IPA, KEGG Mapper) to identify enriched biological pathways.
- Apply network pharmacology to map compound-target-disease interactions.
- Validate hypotheses via CRISPR/Cas9 knockout models of key targets .
Q. What longitudinal study designs are appropriate for assessing Compound this compound’s chronic effects?
- Methodological Answer :
- Cohort studies with staggered exposure periods and staggered sampling.
- Use mixed-effects models to account for individual variability over time.
- Incorporate biomarkers of exposure (e.g., metabolite tracking via LC-MS) .
Methodological Frameworks and Tools
- Data Analysis : Use R or Python for statistical modeling (ANOVA, PCA) and visualization (ggplot2, Seaborn).
- Contradiction Management : Apply dialectical materialist principles to prioritize principal contradictions (e.g., efficacy vs. toxicity) .
- Ethical Compliance : Adhere to OECD guidelines for chemical safety testing and FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
